Boronic acids are versatile compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols and amino acids. Among these, 2-Aminocarbonylphenylboronic acid derivatives have shown a wide range of applications, from catalysis to the inhibition of protein kinases and potential antiviral agents.
The mechanism of action of aminoboronic acids often involves the formation of boronate complexes with substrates, which can facilitate various chemical transformations. For instance, in the dehydrative amidation process catalyzed by 2,4-Bis(trifluoromethyl)phenylboronic acid, a mixed anhydride is formed as the active species, with the ortho-substituent playing a crucial role in preventing amine coordination, thus accelerating amidation for α-dipeptide synthesis1. Similarly, the reactivity of 2-formylphenylboronic acid with secondary amines leads to the formation of benzoxaboroles or boroxins, depending on the amine structure2. In the realm of medicinal chemistry, aminoboronic acids have been synthesized to selectively inhibit protein kinases such as EGFR and VEGFR-1, with the boronic acid moiety contributing to the selective inhibition by replacing functional groups in known pharmacophores3.
Aminoboronic acids have been employed as catalysts in organic synthesis. The dual arylboronic acid-aminothiourea catalytic system exemplifies this application, enabling asymmetric intramolecular hetero-Michael reactions of α,β-unsaturated carboxylic acids. This system has been used to synthesize heterocycles with high yields and enantioselectivity, demonstrating its utility in the one-pot enantioselective synthesis of complex molecules like (+)-erythrococcamide B5.
In medicinal chemistry, aminoboronic acids have been designed to target specific enzymes. The selective inhibition of tyrosine kinases like EGFR and VEGFR-1 by aminoboronic acids offers a promising approach for the development of new therapeutics. These compounds can inhibit the growth-factor receptors, which are critical in the signaling pathways of various cancers3.
Aminoboronic acids have also shown potential in antiviral therapy. Amino phenylboronic acid-modified carbon dots (APBA-CDs) have been introduced as a novel nanoparticle-based inhibitor of HIV-1 entry processes. These modified carbon dots exhibit superior biocompatibility, low cytotoxicity, and enhanced capabilities in prohibiting HIV-1 entry, outperforming traditional antiretroviral therapies and showing promise for dual-action HIV-1 treatment4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: